
Titanium(4+) methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(4+) methacrylate is a coordination compound that combines titanium in its +4 oxidation state with methacrylate ligands
準備方法
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through the reaction of titanium alkoxides with methacrylic acid. The general reaction involves the substitution of alkoxide groups with methacrylate groups. This process typically requires controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and methacrylic acid. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through techniques like distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: It can initiate polymerization reactions, particularly in the formation of polymethyl methacrylate (PMMA).
Coordination Reactions: It can form complexes with other ligands, leading to the creation of new coordination compounds.
Common Reagents and Conditions
Polymerization: Common reagents include free radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve temperatures ranging from 60°C to 80°C.
Coordination Reactions: Reagents such as phosphonate or acetate ligands are used, and reactions are often carried out in solvents like ethanol or methanol.
Major Products Formed
Polymethyl Methacrylate (PMMA): A major product formed through polymerization reactions.
Titanium Coordination Complexes: Various complexes formed through coordination reactions with different ligands.
科学的研究の応用
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for use in biomedical implants and coatings due to its biocompatibility and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including coatings and composites, due to its excellent mechanical and thermal properties.
作用機序
The mechanism by which titanium(4+) methacrylate exerts its effects involves the coordination of methacrylate ligands to the titanium center. This coordination enhances the reactivity of the titanium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other molecules, which can lead to the initiation of polymerization reactions or the stabilization of biomolecules in drug delivery systems.
類似化合物との比較
Similar Compounds
Titanium(IV) Oxoacrylates: These compounds also contain titanium in the +4 oxidation state and acrylate ligands, but they differ in their specific ligand structures and reactivity.
Titanium(IV) Alkoxides: These compounds have alkoxide ligands instead of methacrylate ligands and are commonly used as precursors in the synthesis of titanium-based materials.
Uniqueness
Titanium(4+) methacrylate is unique due to its ability to initiate polymerization reactions and form stable complexes with a wide range of ligands. This versatility makes it a valuable compound in various fields, from materials science to biomedical engineering.
特性
CAS番号 |
69064-20-6 |
|---|---|
分子式 |
C16H20O8Ti |
分子量 |
388.19 g/mol |
IUPAC名 |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChIキー |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
正規SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



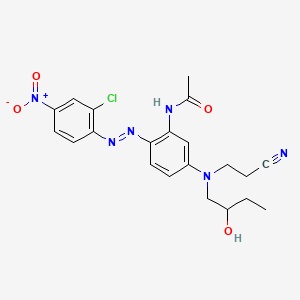
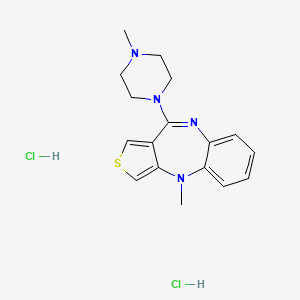
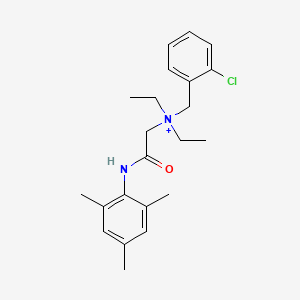
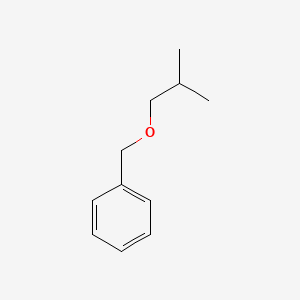
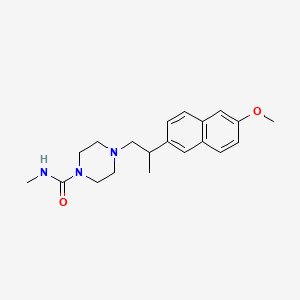
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
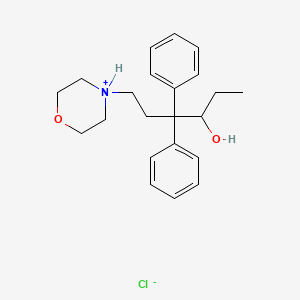
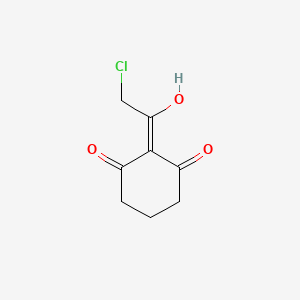



![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

